1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Description
The compound 1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide belongs to the dihydropyridine-carbohydrazide class, characterized by a 6-oxo-1,6-dihydropyridine core. Key structural features include:
- A 3-methoxybenzoyl substituent on the hydrazide moiety, contributing electron-donating effects via the methoxy group, which may influence hydrogen bonding and receptor interactions.
- The carbohydrazide linkage (-CONH-NH-CO-), a versatile functional group in medicinal chemistry for modulating bioactivity .
This structural framework is often tailored for pharmacological applications, leveraging modifications to the pyridine core and substituents to optimize properties like solubility, stability, and target affinity.
Properties
IUPAC Name |
1-benzyl-N'-(3-methoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-28-18-9-5-8-16(12-18)20(26)22-23-21(27)17-10-11-19(25)24(14-17)13-15-6-3-2-4-7-15/h2-12,14H,13H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFQMOXWLCFEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N’-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group can be attached through an acylation reaction, using a methoxybenzoyl chloride and a suitable base.
Formation of the Carbohydrazide: The final step involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative to form the carbohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N’-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The benzyl and methoxybenzoyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-N’-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-benzyl-N’-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyridine vs. Pyridazine Derivatives
- Target Compound : Features a 6-oxo-1,6-dihydropyridine core with one nitrogen atom in the ring.
- 6-Oxo-1,6-dihydropyridazine Derivatives (e.g., ): Contain a pyridazine ring (two adjacent nitrogen atoms), which alters electronic properties and hydrogen-bonding capacity. Pyridazines are associated with anti-inflammatory, antimicrobial, and herbicidal activities .
Substituent Modifications
Benzyl Group Variations
- Target Compound : 1-Benzyl group (neutral, lipophilic).
- 1-(2,4-Dichlorobenzyl) Derivatives (): Additional halogens improve metabolic stability but may introduce steric hindrance.
Hydrazide Substituents
- Target Compound : 3-Methoxybenzoyl group (electron-donating, enhances solubility).
- Furan-2-carbonyl Substituents (): Introduce a heterocyclic oxygen, affecting π-π stacking and metabolic pathways. Compound X in showed high binding affinity (−8.1 kcal/mol) in monoclonal antibody studies .
- Benzylidene Hydrazides (): Form Schiff bases, useful in metal coordination but prone to hydrolysis.
Biological Activity
1-benzyl-N'-(3-methoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate benzyl and methoxybenzoyl derivatives with dihydropyridine precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Antioxidant Properties
The compound has demonstrated strong antioxidant activity. In vitro assays reveal that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This antioxidant property is crucial for mitigating cellular damage associated with various diseases.
Antimicrobial Activity
In addition to its anticancer and antioxidant properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Anticancer Effects : A study involving MCF-7 breast cancer cells reported an IC50 value of 5.2 µM for the compound, indicating potent antiproliferative activity compared to standard chemotherapeutics .
- Assessment of Antioxidant Activity : In a study assessing various derivatives, this compound exhibited superior antioxidant activity compared to butylated hydroxytoluene (BHT), showcasing its potential as a natural antioxidant agent .
- Evaluation of Antimicrobial Efficacy : A recent investigation found that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, which contributes to its antioxidant properties.
Data Summary Table
| Biological Activity | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis | IC50 = 5.2 µM |
| Antioxidant | Scavenges free radicals | - |
| Antimicrobial | Inhibits bacterial growth | MIC = 16 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
